2-Chloro-6-fluorobenzene-1-sulfonamide
Description
2-Chloro-6-fluorobenzene-1-sulfonamide (C₆H₅ClFNO₂S) is a halogenated aromatic sulfonamide with a molecular weight of 209.63 g/mol and a CAS registry number of 1204573-52-3 . The compound features a benzene ring substituted with chlorine at position 2, fluorine at position 6, and a sulfonamide group (-SO₂NH₂) at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its halogen substituents enhance electrophilic reactivity and influence hydrogen-bonding interactions, which are critical for crystal packing and biological activity .
Properties
CAS No. |
1204573-52-3; 66073-54-9 |
|---|---|
Molecular Formula |
C6H5ClFNO2S |
Molecular Weight |
209.62 |
IUPAC Name |
2-chloro-6-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |
InChI Key |
NABBMMMRMNZJNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzene-1-sulfonamide typically involves the chlorination and fluorination of benzenesulfonamide derivatives. One common method includes the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . This intermediate is then subjected to further reactions, including the addition of ferric solid superacid and water at elevated temperatures (100-200°C) to yield 2-chloro-6-fluorobenzaldehyde . The final step involves the conversion of 2-chloro-6-fluorobenzaldehyde to this compound through sulfonamide formation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-6-fluorobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-6-fluorobenzene-1-sulfonamide with analogs differing in substituents, electronic profiles, and applications. Key compounds are tabulated and discussed in detail.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing Groups (EWGs): The fluorine atom in this compound is a moderate EWG, enhancing electrophilic substitution reactivity compared to non-halogenated analogs. In contrast, the trifluoromethyl (-CF₃) group in 2-chloro-6-(trifluoromethyl)benzene-1-sulfonamide is a stronger EWG, increasing lipophilicity (logP ~2.1) and metabolic stability, making it suitable for hydrophobic drug targets .
- Hydrogen-Bonding Capacity: The sulfonamide group (-SO₂NH₂) in all analogs facilitates hydrogen bonding, critical for crystal packing and protein-ligand interactions. However, the amino-thiazol substituent in 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide introduces additional hydrogen-bond donors (NH₂), improving binding affinity to bacterial dihydropteroate synthase .
Research Findings and Industrial Relevance
- Medicinal Chemistry:
Fluorinated sulfonamides are prioritized in drug discovery due to their balance of solubility and bioavailability. The parent compound’s moderate logP (~1.5) and polar surface area (85 Ų) make it a versatile scaffold for kinase inhibitors . - Material Science: Derivatives with extended π-systems (e.g., thiazol-containing analogs) are explored as organic semiconductors, leveraging sulfonamide-directed self-assembly .
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